molecular formula C17H21BO5 B13467343 Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3-carboxylate

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3-carboxylate

Cat. No.: B13467343
M. Wt: 316.2 g/mol
InChI Key: FZYQHAQHWFUZSB-UHFFFAOYSA-N
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Description

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3-carboxylate is a complex organic compound that features a benzofuran ring substituted with an ethyl ester and a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura coupling reaction, where a halogenated benzofuran derivative is reacted with a boronic acid or ester in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Palladium catalysts and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated benzofuran derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3-carboxylate involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form stable complexes with transition metals, facilitating cross-coupling reactions. The benzofuran core can interact with biological targets, potentially leading to bioactive properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3-carboxylate is unique due to its combination of a benzofuran core with a dioxaborolane group. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.

Properties

Molecular Formula

C17H21BO5

Molecular Weight

316.2 g/mol

IUPAC Name

ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C17H21BO5/c1-6-20-15(19)13-10-21-14-9-11(7-8-12(13)14)18-22-16(2,3)17(4,5)23-18/h7-10H,6H2,1-5H3

InChI Key

FZYQHAQHWFUZSB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=CO3)C(=O)OCC

Origin of Product

United States

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